molecular formula C9H7NOS B3056163 5-Formyl-2-(methylsulfanyl)benzonitrile CAS No. 694481-16-8

5-Formyl-2-(methylsulfanyl)benzonitrile

Cat. No.: B3056163
CAS No.: 694481-16-8
M. Wt: 177.22 g/mol
InChI Key: XSWVCYRAVUWCSL-UHFFFAOYSA-N
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Description

5-Formyl-2-(methylsulfanyl)benzonitrile is a chemical compound that has garnered significant attention from the scientific community due to its unique physical and chemical propertiesThis compound has a molecular weight of 177.22 g/mol and is characterized by the presence of a formyl group, a methylsulfanyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(methylsulfanyl)benzonitrile typically involves the introduction of the formyl and methylsulfanyl groups onto a benzonitrile core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(methylsulfanyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 5-Formyl-2-(methylsulfanyl)benzoic acid.

    Reduction: 5-Formyl-2-(methylsulfanyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-(methylsulfanyl)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Formyl-2-(methylsulfanyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. The methylsulfanyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-(methylthio)benzonitrile: A closely related compound with similar properties.

    2-Formylbenzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.

    5-Formylbenzonitrile:

Uniqueness

5-Formyl-2-(methylsulfanyl)benzonitrile is unique due to the presence of both the formyl and methylsulfanyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-formyl-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWVCYRAVUWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591814
Record name 5-Formyl-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694481-16-8
Record name 5-Formyl-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask is charged with 5-fluoro-2-formyl-benzonitrile (0.200 g, 1.34 mmol), potassium carbonate (0.371 g, 0.268 mmol), sodium thiomethoxide (0.142 g, 2.01 mmol) and DMF (20 mL). The mixture is stirred at room temperature for 10 min, then diluted with ethyl acetate and washed with water. The organic layer is dried over sodium sulfate and concentrated in vacuo to afford 5-formyl-2-methylsulfanyl-benzonitrile as a yellow color solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.64 (s, 3H), 7.41 (d, J=8.3 Hz, 1H), 8.01 (dd, J=8.5, 1.9 Hz, 1H), 8.07 (d, J=1.8 Hz, 1H), 9.95 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Quantity
0.142 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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